molecular formula C18H14N2O3S B3833880 (Z)-3-(5-methoxyfuran-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

(Z)-3-(5-methoxyfuran-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B3833880
M. Wt: 338.4 g/mol
InChI Key: VGPDTTFEFRFJNY-LCYFTJDESA-N
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Description

(Z)-3-(5-methoxyfuran-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is an organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a furan ring, a thiazole ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(5-methoxyfuran-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Furan Ring: Starting with a methoxy-substituted precursor, the furan ring can be synthesized through cyclization reactions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized using a condensation reaction between a thioamide and a halogenated aromatic compound.

    Coupling Reactions: The furan and thiazole rings can be coupled using a cross-coupling reaction, such as the Suzuki or Heck reaction.

    Introduction of the Nitrile Group: The nitrile group can be introduced through a cyanation reaction, using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Organic Synthesis: It could be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Discovery: The compound’s structure suggests potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.

Medicine

Industry

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-3-(5-methoxyfuran-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(5-methoxyfuran-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile: Unique due to the combination of furan, thiazole, and nitrile groups.

    (Z)-3-(5-methoxyfuran-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-ene: Lacks the nitrile group.

    This compound: Different substitution patterns on the aromatic rings.

Uniqueness

The unique combination of functional groups in this compound provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(Z)-3-(5-methoxyfuran-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c1-21-14-5-3-12(4-6-14)16-11-24-18(20-16)13(10-19)9-15-7-8-17(22-2)23-15/h3-9,11H,1-2H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPDTTFEFRFJNY-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(O3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(O3)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-3-(5-methoxyfuran-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
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(Z)-3-(5-methoxyfuran-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
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(Z)-3-(5-methoxyfuran-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
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(Z)-3-(5-methoxyfuran-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
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(Z)-3-(5-methoxyfuran-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
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(Z)-3-(5-methoxyfuran-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

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